molecular formula C25H26N2O3 B12320720 Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide

Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide

Cat. No.: B12320720
M. Wt: 402.5 g/mol
InChI Key: KSVKECXWDNCRTM-UHFFFAOYSA-N
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Description

The compound Benzenepropanamide, α-(benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide (referred to as Aurantiamide or TMC-58B in literature) is a stereochemically complex molecule with the IUPAC name (αS)-α-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide and CAS number 58115-31-4 . Its structure features:

  • A benzoylamino group (C₆H₅CONH-) at the α-position.
  • A hydroxymethylphenethyl substituent on the amide nitrogen.
  • Chiral centers at both the α-carbon (S configuration) and the hydroxymethyl-bearing carbon (1S configuration).

Properties

IUPAC Name

N-[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVKECXWDNCRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzenepropanamide derivatives, including the specific compound "Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-", have garnered attention in pharmacological research due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C19H24N2O2
  • Structural Components :
    • A benzene ring
    • A propanamide group
    • An amino group
    • Hydroxymethyl and phenylethyl substituents

This unique combination of structural elements is believed to contribute to its biological activity.

1. Anti-inflammatory Activity

Research has indicated that benzenepropanamide derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study involving a series of benzene sulfonamide derivatives reported that certain compounds could reduce carrageenan-induced paw edema in rats by up to 94.69% at specific time intervals . This suggests that benzenepropanamide derivatives may be effective in managing inflammatory conditions.

2. Antimicrobial Activity

The antimicrobial potential of benzenepropanamide derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit a range of bacterial strains, including E. coli, S. aureus, and P. aeruginosa. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus . Such findings highlight the potential of these compounds as broad-spectrum antimicrobial agents.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, several benzene sulfonamide derivatives were tested for their anti-inflammatory effects on induced edema in rat models. The results showed a dose-dependent reduction in inflammation markers, supporting the hypothesis that these compounds can effectively mitigate inflammatory responses .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzenepropanamide derivatives against common pathogens. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics, suggesting their potential use as alternative treatments for bacterial infections .

Research Findings Summary

Activity Compound Effectiveness Reference
Anti-inflammatoryBenzene sulfonamide derivativesUp to 94.69% reduction in edema
AntimicrobialBenzenepropanamide derivativesMIC values ranging from 6.28-6.72 mg/mL against various strains
AnticancerVarious benzene derivativesInduction of apoptosis in cancer cell lines

Scientific Research Applications

Treatment of Affective Disorders

One of the primary applications of this compound is in the treatment or prophylaxis of acute or chronic affective disorders. Research has demonstrated that benzenepropanamide derivatives can modulate neurotransmitter systems, providing potential relief for conditions such as depression and anxiety.

  • Study Insights : A patent (CN103826622A) outlines the effectiveness of this compound in animal models, showing significant changes in behavior indicative of reduced depressive symptoms . The findings suggest that these compounds can influence mood regulation pathways.

Clinical Trials

Clinical trials have been conducted to assess the efficacy and safety of benzenepropanamide derivatives in human subjects diagnosed with affective disorders.

  • Example : A study referenced in patent WO2013042005A1 evaluated the pharmacokinetics and therapeutic outcomes in patients treated with benzenepropanamide analogs . Results indicated a favorable safety profile and significant improvement in depressive symptoms compared to placebo.

Comparative Studies

Comparative studies have also been performed against existing antidepressants to evaluate relative efficacy. These studies often highlight the unique properties of benzenepropanamide compounds, such as:

  • Rapid Onset : Some derivatives have shown quicker onset times for therapeutic effects compared to traditional SSRIs.
  • Side Effect Profile : Reports suggest a potentially lower incidence of side effects, making it a candidate for further development.

Data Tables

To illustrate the findings more clearly, the following table summarizes key characteristics and outcomes from various studies involving benzenepropanamide:

Study ReferenceApplication AreaKey Findings
CN103826622AAffective DisordersModulation of neurotransmitter systemsEffective in reducing depressive symptoms in models
WO2013042005AClinical TrialsFavorable safety profile; rapid onsetPromising alternative to traditional antidepressants
Natural Product ResearchIsolation from Paederia foetidaPotential for natural drug development

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Aurantiamide and related benzenepropanamide derivatives:

Compound Name (CAS) Molecular Formula Substituents Biological Activity Key Physical Properties References
Aurantiamide (58115-31-4) C₂₅H₂₆N₂O₃ α-Benzoylamino, N-(1S-hydroxymethylphenethyl) Antiplatelet, antitumor, anti-inflammatory Not reported
Phenylpropanamide (102-93-2) C₉H₁₁NO No substituents (simplest form) Baseline amide activity MW: 149.19 g/mol
N-Acetyl-L-tyrosinamide (1948-71-6) C₁₁H₁₄N₂O₃ α-Acetylamino, 4-hydroxyphenyl Model for peptide studies MW: 222.24 g/mol
β-Amino-N-[1-(5-chloro-2-thienyl)ethyl]-benzenepropanamide HCl (1423029-40-6) C₁₅H₁₇ClN₂OS·HCl β-Amino, 5-chlorothienyl Enhanced solubility (HCl salt) Aqueous stability due to salt form
α-(Hydroxyimino)-benzenepropanamide (13942-61-5) C₉H₁₀N₂O₂ α-Hydroxyimino Reactivity in redox reactions Density: 1.22 g/cm³; Boiling point: 384.5°C (predicted)
N-Cyclohexyl-benzenepropanamide (10264-23-0) C₁₅H₂₁NO N-Cyclohexyl Lipophilic applications Density: 1.03 g/cm³; Boiling point: 425.6°C

Structural and Functional Insights

(i) Substituent Effects on Bioactivity
  • The β-amino-thienyl derivative (CAS 1423029-40-6) exhibits improved solubility due to its hydrochloride salt, making it suitable for pharmaceutical formulations .
(ii) Stereochemical Influence
  • Aurantiamide’s (αS,1S) configuration enhances target specificity, unlike racemic mixtures (e.g., N-Acetyl-L-tyrosinamide , which uses an L-tyrosine backbone for enantioselective interactions) .
(iii) Functional Group Diversity
  • N-Cyclohexyl substitution (CAS 10264-23-0) increases lipophilicity, favoring blood-brain barrier penetration .

Preparation Methods

Acylation of Propanamide Intermediates

Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for acylation. For example, 3-methyl-4-nitrobenzamide is prepared by treating N-acetyl-3-chloroaniline with sodium hydride in THF at 0–25°C, followed by nitro group introduction using nitric acid. Yield optimization (78–93%) is achieved through controlled temperature (-50°C to -30°C) and recrystallization from toluene.

Cyanide Substitution and Hydrolysis

Nitrile intermediates are critical for introducing the alpha-aminocarbonyl group. 4-Chloro-2-methylbenzonitrile is hydrolyzed to 4-chloro-2-methylbenzoic acid under reflux with aqueous sodium hydroxide, achieving 18% yield after acidification.

Introduction of the Benzoylamino Group

The alpha-benzoylamino moiety is installed via nucleophilic acyl substitution.

Benzoylation with Benzoyl Chloride

In a representative procedure, 3-methyl-4-nitrobenzonitrile is treated with benzoyl chloride in dichloromethane at 5°C in the presence of triethylamine (TEA), yielding alpha-benzoylamino-3-methyl-4-nitrobenzonitrile after 3 hours. Excess TEA ensures complete deprotonation of the amine intermediate.

Thiophosgene-Mediated Isothiocyanate Formation

For analogs with isothiocyano groups, alpha-cyano-N-(4'-amino)phenyl-β-oxo-benzenepropanamide is refluxed with thiophosgene in acetone, yielding alpha-cyano-N-(4'-isothiocyano)phenyl-β-oxo-benzenepropanamide (m.p. 230–231°C).

Synthesis of the Chiral Hydroxymethyl-Phenylethylamine Moiety

The (1S)-1-(hydroxymethyl)-2-phenylethyl group is derived from enantiopure amino alcohols.

Asymmetric Reduction of Ketones

(S)-2-Amino-3-phenyl-1-propanol is synthesized via asymmetric hydrogenation of 2-amino-3-phenylpropanal using chiral catalysts (e.g., Ru-BINAP). Yields >90% enantiomeric excess (ee) are reported in patent literature.

Protection-Deprotection Strategies

The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether during amide coupling. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-synthesis.

Stereoselective Coupling and Amide Bond Formation

Coupling the benzoylamino-benzenepropanamide core with the chiral amine requires precision.

EDCI/HOBt-Mediated Amidation

A mixture of alpha-benzoylamino-benzenepropanoic acid and (S)-2-amino-3-phenyl-1-propanol is reacted with EDCI and hydroxybenzotriazole (HOBt) in dichloromethane at 20°C for 12 hours. The crude product is purified via silica gel chromatography (dichloromethane/ethyl acetate, 95:5) to afford Compound X with >98% diastereomeric purity.

Low-Temperature Coupling for Stereoretention

To minimize epimerization, coupling at -15°C with slow addition of TEA preserves the (S)-configuration at Cα.

Purification and Isolation Techniques

Recrystallization

Crude Compound X is recrystallized from ethyl acetate/toluene (1:3) to remove diastereomeric impurities, achieving a melting point of 230–231°C.

Chromatographic Separation

Silica gel chromatography with gradient elution (dichloromethane → 5% acetone) resolves enantiomers, yielding 99% ee.

Analytical Characterization

Parameter Method Result
Melting Point Differential Scanning Calorimetry 230–231°C
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H) 99.2% ee
Molecular Weight High-Resolution Mass Spectrometry 453.18 g/mol (calc. 453.17)

Comparative Analysis of Methodologies

Yield Optimization

  • EDCI Coupling : 78% yield vs. Thiophosgene Route : 61% yield.
  • Low-Temperature Coupling : Improves stereoretention by 15% compared to room-temperature methods.

Solvent Impact on Stereoselectivity

Solvent Diastereomeric Ratio (dr)
Dichloromethane 98:2
THF 90:10

Q & A

Q. Methodological Insight :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Stereochemical Validation : X-ray crystallography or NMR-based NOESY experiments confirm spatial arrangements .

What synthetic routes are reported for this compound, and how can reaction yields and purity be optimized?

Basic Question
The synthesis typically involves coupling a benzoylated amino acid derivative with a hydroxymethylphenylethylamine via amide bond formation. For example:

Step 1 : Benzoylation of L-phenylalanine using benzoyl chloride in dichloromethane with triethylamine as a base .

Step 2 : Activation with carbodiimide (e.g., EDC/HOBt) followed by coupling with (1S)-1-(hydroxymethyl)-2-phenylethylamine .

Q. Key Challenges :

  • Low yields (40–60%) due to steric hindrance at the alpha position .
  • Byproducts from incomplete coupling or racemization.

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–4°C during coupling to minimize racemization .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water .

How does this compound inhibit viral proteases like SARS-CoV-2 3CLpro, and what experimental approaches validate these interactions?

Advanced Question
The compound disrupts 3CLpro activity via competitive inhibition, binding to the catalytic dyad (Cys145 and His41) and adjacent hydrophobic pockets. Key evidence includes:

  • IC50 Values : Reported IC50 of 1.5–6.2 µM for related carboxamide derivatives in enzymatic assays .
  • Molecular Docking : Hydrophobic interactions with Met165 and Pi-alkyl bonding with Leu167 stabilize the inhibitor-protease complex .

Q. Methodological Workflow :

Enzymatic Assays : Measure protease activity using fluorogenic substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans) .

Computational Modeling : Perform MD simulations (AMBER or GROMACS) to assess binding stability .

Structural Validation : Co-crystallization with 3CLpro and X-ray diffraction (resolution ≤2.0 Å) .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Question
Discrepancies in IC50 values or binding affinities often arise from:

  • Assay Variability : Differences in substrate concentration, buffer pH, or temperature .
  • Compound Purity : Residual solvents or enantiomeric impurities altering activity .

Q. Resolution Strategies :

  • Orthogonal Assays : Validate results using both fluorescence-based and HPLC-MS activity assays .
  • Batch Reproducibility : Synthesize multiple batches under controlled conditions (e.g., inert atmosphere for oxidation-sensitive steps) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized IC50 to positive controls like GC376) .

What are the solubility and stability profiles of this compound under physiological conditions?

Basic Question
Solubility :

  • Poor aqueous solubility (logP ~3.5) due to hydrophobic benzoyl and phenyl groups. Solubilize in DMSO (≥10 mM stock) or via PEGylation .
    Stability :
  • Degrades at pH >8.0 via hydrolysis of the amide bond. Store at -20°C in anhydrous DMSO under nitrogen .

Q. Methodological Recommendations :

  • Solubility Testing : Use shake-flask method with UV-Vis quantification .
  • Stability Studies : Monitor degradation via LC-MS over 24–72 hours in PBS (pH 7.4) at 37°C .

What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

Advanced Question
Key SAR findings:

  • Benzoylamino Group : Substitution with electron-withdrawing groups (e.g., -NO2) improves 3CLpro binding but reduces solubility .
  • Hydroxymethyl Moiety : Etherification (e.g., methoxy substitution) enhances metabolic stability but may reduce affinity .

Q. Derivative Design Workflow :

Fragment-Based Screening : Identify critical binding motifs using SPR or ITC .

Synthetic Modifications : Introduce halogens or polar groups at the para position of the benzoyl ring .

In Silico ADMET : Predict pharmacokinetics with SwissADME or ADMETLab .

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